Cas no 393174-68-0 (4,7,10,13,16-Pentaoxa-3-silaoctadecan-18-ol, 2,2,3,3-tetramethyl-)

4,7,10,13,16-Pentaoxa-3-silaoctadecan-18-ol, 2,2,3,3-tetramethyl- structure
393174-68-0 structure
Product Name:4,7,10,13,16-Pentaoxa-3-silaoctadecan-18-ol, 2,2,3,3-tetramethyl-
CAS No:393174-68-0
MF:C16H36O6Si
MW:352.538947105408
CID:1504916
PubChem ID:85805830
Update Time:2025-07-15

4,7,10,13,16-Pentaoxa-3-silaoctadecan-18-ol, 2,2,3,3-tetramethyl- Chemical and Physical Properties

Names and Identifiers

    • 4,7,10,13,16-Pentaoxa-3-silaoctadecan-18-ol, 2,2,3,3-tetramethyl-
    • A1-11387
    • 2,2,3,3-tetramethyl-4,7,10,13,16-pentaoxa-3-silaoctadecan-18-ol
    • 393174-68-0
    • 2-[2-(2-2-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy-ethoxy)-ethoxy]-ethanol
    • MS-20896
    • 3,6,9,12,15-Pentaoxa-16-siloctadecan-1-ol, 16,16,17,17-tetramethyl-
    • SAOSLXAPIFUXQW-UHFFFAOYSA-N
    • 2-[2-[2-[2-[2-(tert-Butyldimethylsilyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
    • 2-[2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethanol
    • SCHEMBL2829406
    • Pentaethylene glycol, mono(tert-butyldimethylmethyl)silyl ether
    • 2-[2-(2-{2-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol
    • AKOS037654876
    • Pentaethylene glycol, TBDMS derivative
    • Inchi: 1S/C16H36O6Si/c1-16(2,3)23(4,5)22-15-14-21-13-12-20-11-10-19-9-8-18-7-6-17/h17H,6-15H2,1-5H3
    • InChI Key: SAOSLXAPIFUXQW-UHFFFAOYSA-N
    • SMILES: [Si](C)(C)(C(C)(C)C)OCCOCCOCCOCCOCCO

Computed Properties

  • Exact Mass: 352.22818
  • Monoisotopic Mass: 352.22811540g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 16
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.4Ų

Experimental Properties

  • PSA: 66.38

4,7,10,13,16-Pentaoxa-3-silaoctadecan-18-ol, 2,2,3,3-tetramethyl- Pricemore >>

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4,7,10,13,16-Pentaoxa-3-silaoctadecan-18-ol, 2,2,3,3-tetramethyl- Related Literature

Additional information on 4,7,10,13,16-Pentaoxa-3-silaoctadecan-18-ol, 2,2,3,3-tetramethyl-

Professional Introduction to 4,7,10,13,16-Pentaoxa-3-silaoctadecan-18-ol, 2,2,3,3-tetramethyl and CAS No. 393174-68-0

The compound identified by the CAS number 393174-68-0 and the product name 4,7,10,13,16-Pentaoxa-3-silaoctadecan-18-ol, 2,2,3,3-tetramethyl represents a fascinating molecule with significant potential in the field of chemical and pharmaceutical research. This compound belongs to a class of organosilicon polymers that have garnered considerable attention due to their unique structural properties and versatile applications. The presence of multiple silaoxa linkages in its backbone imparts exceptional flexibility and reactivity, making it a valuable candidate for various synthetic and functional applications.

In recent years, the development of novel materials with tailored properties has been a cornerstone of advanced research across multiple disciplines. Among these materials, organosilicon compounds have emerged as pivotal components due to their ability to form stable yet dynamic structures. The specific configuration of 4,7,10,13,16-Pentaoxa-3-silaoctadecan-18-ol, 2,2,3,3-tetramethyl, featuring a long alkyl chain with alternating silaoxa and methylene groups, offers a unique balance of hydrophobicity and biocompatibility. This balance is particularly intriguing for applications in drug delivery systems and biomaterial engineering.

One of the most compelling aspects of this compound is its potential in the realm of pharmaceutical innovation. The siloxane backbone provides a scaffold that can be modified to enhance interactions with biological targets. For instance, studies have demonstrated that organosilicon polymers can be functionalized to improve solubility and bioavailability of therapeutic agents. The tetramethyl substitution at the 2 and 3 positions further enhances the compound's stability against hydrolysis and oxidation, making it an ideal candidate for long-term drug formulations.

Recent advancements in polymer chemistry have enabled the design of smart materials capable of responding to environmental stimuli such as pH changes or temperature fluctuations. The 4,7,10,13,16-Pentaoxa-3-silaoctadecan-18-ol, 2,2,3,3-tetramethyl structure exhibits such responsiveness due to its siloxane units. This characteristic is particularly relevant in the development of stimuli-responsive drug delivery systems (SRDDS), where precise control over drug release is crucial for therapeutic efficacy. For example, polymeric micelles derived from this compound have shown promise in targeted cancer therapy by releasing cytotoxic agents only in the acidic microenvironment of tumor cells.

The compound's utility extends beyond pharmaceutical applications into the realm of material science. Its unique architecture makes it an excellent candidate for creating novel coatings and adhesives with enhanced durability and chemical resistance. The silaoxa linkages contribute to its flexibility while the alkyl chains provide mechanical strength. This combination has been explored in the development of high-performance elastomers and sealants that can withstand extreme conditions without degrading.

In addition to its practical applications, 4,7,10,13,16-Pentaoxa-3-silaoctadecan-18-ol, 2,2,3,3-tetramethyl has attracted attention for its role in nanotechnology. Researchers have leveraged its ability to self-assemble into ordered structures to create nanocarriers for efficient cargo transport. These nanocarriers can encapsulate sensitive molecules such as DNA or proteins and protect them from degradation during transit within biological systems. Such innovations are critical for gene therapy and mRNA-based vaccine development.

The synthesis of this compound involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the formation of a siloxane ring structure followed by selective methylation at specific positions. Advanced techniques such as living polymerization or controlled radical reactions are employed to achieve high precision in molecular architecture. These synthetic strategies not only produce compounds like 4,7,10,13,16-Pentaoxa,3-silaoctadecan,18-ol, but also pave the way for other functionalized organosilicon polymers with tailored properties.

From an industrial perspective,4,7,10,13,16-Pentaoxa,3-silaoctadecan,18-ol, 2,2,3,3-tetramethyl, is poised to revolutionize multiple sectors by bridging the gap between organic chemistry and material science. Its adaptability allows it to be incorporated into diverse formulations ranging from medical implants to advanced electronics components. As research continues to uncover new methodologies for modifying its structure,* this compound* will undoubtedly play an increasingly significant role in shaping future technologies.

The growing interest in sustainable chemistry has also spurred investigations into eco-friendly derivatives*of* this compound.* Researchers are exploring biodegradable siloxane polymers* that maintain functionality while minimizing environmental impact.* Such efforts align with global initiatives aimed at reducing waste*and promoting greener alternatives*in industrial processes.*

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